Crotin

Description

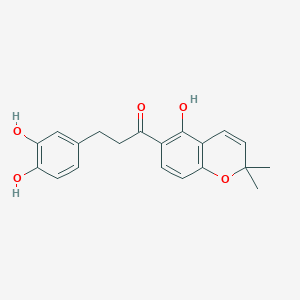

Structure

3D Structure

Properties

CAS No. |

255831-48-2 |

|---|---|

Molecular Formula |

C20H20O5 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)propan-1-one |

InChI |

InChI=1S/C20H20O5/c1-20(2)10-9-14-18(25-20)8-5-13(19(14)24)15(21)6-3-12-4-7-16(22)17(23)11-12/h4-5,7-11,22-24H,3,6H2,1-2H3 |

InChI Key |

VPFUWHKTPYPNGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)CCC3=CC(=C(C=C3)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Crotin: A Technical Guide on the Ribosome-Inhibiting Lectin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotin is a toxic lectin found in the seeds of Croton tiglium, a plant belonging to the Euphorbiaceae family. It is a potent inhibitor of protein synthesis in eukaryotic cells, acting through a mechanism analogous to that of the well-characterized plant toxin, ricin. Research has identified at least two distinct forms of this protein, designated this compound I and this compound II, with this compound II exhibiting greater inhibitory activity. This document provides a comprehensive overview of the current scientific understanding of this compound's structure, function, and mechanism of action, with a focus on its interaction with the translational machinery. Due to the limited recent research on this specific toxin, this guide also highlights significant gaps in the available data, particularly concerning its detailed molecular structure and quantitative inhibitory properties.

Structure of this compound

Detailed structural information for this compound I and this compound II remains largely uncharacterized in publicly accessible databases. While preliminary crystallographic studies of this compound II were conducted in 1993, a solved 3D structure has not been deposited in the Protein Data Bank (PDB).[1] The molecular weight of this compound II has been estimated to be around 15,000 Da.[1] The amino acid sequences for this compound I and this compound II have not been published, which significantly limits a detailed understanding of their structure-function relationships and precludes in-silico analysis and comparison with other ribosome-inactivating proteins.

Function and Mechanism of Action

The primary biological function of this compound is the inhibition of protein synthesis.[2][3][4] Both this compound I and this compound II target the elongation phase of translation in eukaryotic ribosomes.[2][4]

Inhibition of Polypeptide Chain Elongation

Studies have demonstrated that crotins do not affect the peptidyltransferase reaction itself. Instead, their inhibitory action is directed at the interactions involving elongation factors, specifically Elongation Factor 2 (EF-2).[2][4] EF-2 is a crucial GTP-binding protein that mediates the translocation of the ribosome along the mRNA molecule after each peptide bond formation.

The proposed mechanism of action involves the following key steps:

-

Inhibition of EF-2 Binding: Crotins strongly inhibit the binding of EF-2 to the ribosome.[2][4]

-

Formation of an Unstable Complex: The presence of crotins leads to the formation of a highly unstable EF-2-GDP-ribosome complex.[2][4]

-

Blocked Translocation: This disruption of the normal EF-2 cycle effectively blocks the translocation step, leading to a cessation of polypeptide chain elongation.[2][4] The nascent peptide remains bound to the ribosomal A-site.[2][4]

The overall mechanism of this compound action is considered to be very similar to that of ricin, another well-known ribosome-inactivating protein.[2][4]

Comparative Potency

Research indicates that this compound II is a more potent inhibitor of protein synthesis than this compound I.[2][3][4] However, no qualitative differences in their mechanism of action have been observed.[2][4]

Quantitative Data

A significant gap in the current literature is the absence of detailed quantitative data on the inhibitory activity of this compound I and this compound II. Specific IC50 values for the inhibition of protein synthesis and binding or inhibition constants for their interaction with ribosomes and elongation factors have not been reported in the reviewed literature. This lack of quantitative data hinders direct comparisons with other protein synthesis inhibitors and the assessment of their potential therapeutic or toxicological potency.

Experimental Protocols

Purification of this compound from Croton tiglium Seeds

A standardized, detailed protocol for the specific isolation of this compound I and this compound II is not available in the contemporary literature. General methods for lectin purification from plant seeds typically involve the following steps. It is important to note that due to the high toxicity of this compound, all procedures should be conducted with appropriate safety precautions.

Workflow for Lectin Purification

Caption: Generalized workflow for the purification of lectins from plant seeds.

In Vitro Protein Synthesis Inhibition Assay

The inhibitory activity of this compound can be assessed using a cell-free in vitro translation system, such as a rabbit reticulocyte lysate system. The assay measures the incorporation of a radiolabeled amino acid into newly synthesized proteins in the presence and absence of the inhibitor.

Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: Workflow for assessing protein synthesis inhibition in a cell-free system.

Signaling Pathways

There is currently no scientific evidence to suggest that this compound directly activates specific intracellular signaling pathways. While some lectins, particularly C-type lectins, are known to function as signaling molecules by binding to cell surface glycoproteins and initiating cascades, it has not been determined if this compound possesses such activity. The primary and currently understood effect of this compound is its direct enzymatic attack on the ribosome, leading to a shutdown of protein synthesis and subsequent cell death.

Logical Relationship of this compound's Action

Caption: The direct inhibitory effect of this compound on protein synthesis leading to cell death.

Conclusion and Future Directions

This compound from Croton tiglium is a potent ribosome-inactivating protein that functions by inhibiting the EF-2-dependent translocation step of protein synthesis. While its mechanism of action is understood at a general level to be similar to ricin, there is a significant lack of detailed molecular and quantitative data. Future research should prioritize the following areas to enable a more comprehensive understanding of this toxin and its potential applications or risks:

-

Sequencing and Structural Determination: Determination of the amino acid sequences of this compound I and this compound II and solving their three-dimensional structures are critical next steps. This would allow for detailed comparisons with other ribosome-inactivating proteins and could illuminate the structural basis for the difference in potency between the two forms.

-

Quantitative Inhibitory Studies: Performing detailed kinetic studies to determine the IC50 values and inhibition constants for this compound I and this compound II is essential for accurately assessing their biological activity.

-

Cellular Interaction and Signaling: Investigating whether this compound has any cell surface binding partners and if it can trigger any signaling pathways in addition to its direct enzymatic activity would provide a more complete picture of its cellular effects.

A deeper understanding of this compound could have implications for toxicology, immunology, and the development of novel therapeutics, leveraging the potent cell-killing ability of ribosome-inactivating proteins.

References

- 1. Preliminary crystallographic studies of this compound II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencegate.app [sciencegate.app]

- 4. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Toxin: A Technical Guide to the Discovery and Isolation of Crotin from Croton tiglium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croton tiglium, a plant with a long history in traditional medicine, is the source of a potent and complex mixture of toxic proteins collectively known as Crotin. This document provides a comprehensive overview of the historical discovery, isolation, and characterization of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in drug development who are interested in the unique biochemical properties and potential applications of this phytotoxin. The guide details established experimental protocols for the extraction and purification of this compound, presents key quantitative data in a structured format, and visually elucidates its mechanism of action through signaling pathway diagrams.

Historical Perspective: The Unraveling of a Potent Phytotoxin

The journey to understand the toxic principles of Croton tiglium seeds has been a gradual process spanning over a century. Early observations noted the potent purgative and vesicant properties of the seed oil.[1] The term "this compound" emerged to describe the toxic protein fraction of the seeds, distinct from the oil. It is now understood that this compound is not a single entity but a mixture of at least two toxic proteins: croton globulin and croton albumin.[2]

Subsequent research in the mid-20th century led to the separation and partial characterization of different protein fractions from Croton tiglium. Notably, studies identified two distinct toxic proteins, designated as This compound I and This compound II , which were found to be potent inhibitors of protein synthesis.[3][4] These discoveries were crucial in shifting the focus from the general toxicity of the plant to the specific molecular mechanisms of its protein components. Further research has also led to the isolation of other proteins from Croton tiglium, including a novel antimicrobial protein with a molecular mass of 50 kDa.[5]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Croton tiglium seeds involves a multi-step process designed to separate the protein fraction from the abundant oil and other secondary metabolites. The following protocols are based on established methodologies for the purification of toxic proteins and lectins from plant seeds.

Crude Protein Extraction

-

Seed Preparation: Croton tiglium seeds are dehulled and the kernels are ground into a fine powder.

-

Defatting: The powdered kernels are subjected to solvent extraction, typically with petroleum ether or n-hexane, to remove the croton oil. This step is repeated until the solvent runs clear. The defatted seed cake is then air-dried to remove residual solvent.

-

Protein Extraction: The defatted seed cake is suspended in an extraction buffer, such as a phosphate (B84403) or Tris-based buffer, at a slightly alkaline pH (e.g., pH 7.2-8.0). The suspension is stirred for several hours at 4°C to facilitate the solubilization of proteins.

-

Clarification: The crude extract is clarified by centrifugation at high speed (e.g., 10,000 x g) at 4°C to pellet insoluble material. The supernatant, containing the crude protein extract, is collected.

Protein Fractionation and Purification

The crude protein extract is then subjected to a series of chromatographic steps to isolate and purify the this compound components.

-

Ammonium (B1175870) Sulfate Precipitation: The crude extract is first subjected to fractional precipitation with ammonium sulfate. This step helps to concentrate the proteins and remove some non-protein contaminants. The protein precipitate is collected by centrifugation and redissolved in a minimal volume of the extraction buffer.

-

Gel Filtration Chromatography: The redissolved protein fraction is applied to a gel filtration column (e.g., Sephadex G-100) to separate proteins based on their molecular size. Fractions are collected and monitored for protein content (e.g., by measuring absorbance at 280 nm) and for toxic activity.

-

Ion-Exchange Chromatography: Fractions exhibiting toxic activity from the gel filtration step are pooled and subjected to ion-exchange chromatography (e.g., using a DEAE-cellulose column). Proteins are eluted with a salt gradient (e.g., 0-1 M NaCl). This step separates proteins based on their net charge, allowing for the separation of different this compound components.

-

Affinity Chromatography (for Lectin Components): If the goal is to isolate the lectin components of this compound, affinity chromatography can be employed. The protein fraction is passed through a column containing an immobilized carbohydrate ligand to which the lectin will bind. The bound lectin is then eluted with a competing sugar solution.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the composition and toxicity of proteins isolated from Croton tiglium.

Table 1: Protein Content and Composition of Croton tiglium Seeds

| Component | Percentage (%) | Reference |

| Oil | 30-50 | [6] |

| Protein | ~20 | [2] |

| Croton globulin and albumin (this compound) | Present in the protein fraction | [2] |

Table 2: Molecular Weight of Isolated Proteins

| Protein | Molecular Weight (kDa) | Method | Reference |

| Antimicrobial Protein | 50 | SDS-PAGE | [5] |

| Monguine (from Croton mongue) | 9 | SDS-PAGE, Analytical Centrifugation | [7] |

Table 3: Toxicity Data of Croton tiglium Proteins

| Preparation | LD50 (mg/kg) | Route of Administration | Animal Model | Reference |

| Monguine (from Croton mongue) | 12 | Intraperitoneal | Mouse | [7] |

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of toxicity for the major components of this compound, this compound I and this compound II, is the inhibition of protein synthesis. Their mode of action is remarkably similar to that of ricin, another well-known ribosome-inactivating protein.

This compound acts on the ribosomes, the cellular machinery responsible for translating mRNA into protein. Specifically, it targets the elongation phase of protein synthesis. The key steps in the mechanism of inhibition are:

-

Ribosome Inactivation: this compound I and this compound II irreversibly inactivate ribosomes.[3][4]

-

Inhibition of Elongation Factor Interaction: The toxins interfere with the interaction of elongation factors (EF-1 and EF-2) with the ribosome.[3][4]

-

Translocation Blockage: This interference ultimately blocks the translocation step of the ribosome along the mRNA, leading to a cessation of polypeptide chain elongation.[3][4]

Signaling Pathway of Protein Synthesis Inhibition by this compound

Caption: this compound inhibits protein synthesis by targeting the ribosome.

Conclusion and Future Directions

This compound from Croton tiglium represents a fascinating and potent class of phytotoxins. While its discovery and characterization have been progressive, there remain opportunities for further research. A detailed structural elucidation of this compound I and this compound II would provide invaluable insights into their precise interaction with the ribosome. Furthermore, understanding the full spectrum of their biological activities could open avenues for their potential use as pharmacological tools or as leads for the development of novel therapeutics, particularly in areas such as cancer research, where targeted inhibition of protein synthesis is a key strategy. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this enigmatic and powerful plant-derived protein complex.

References

- 1. swsbm.org [swsbm.org]

- 2. pfaf.org [pfaf.org]

- 3. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity-guided isolation of a novel protein from Croton tiglium with antifungal and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the cro protein of bacteriophage lambda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of a toxin inhibiting protein synthesis from Croton mongue, a Madagascar Euphorbiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Analyzing Protein Expression Profiles in Plant Tissues

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for quantitative data on the expression profile of a protein specifically named "Crotin" in various plant tissues did not yield any specific results. The term "this compound" may be a misspelling of "Croton," a genus of plants, or refer to a protein that is not widely documented in publicly available literature. The proteins found in the Croton genus, sometimes referred to as crotins, are primarily documented as toxic proteins in seeds, without a systematic expression profile across different plant organs.[1][2][3]

Therefore, this guide provides a comprehensive overview of the methodologies and data presentation standards for determining the expression profile of a hypothetical or any given protein in different plant tissues, which can be applied to the user's protein of interest.

Introduction

Determining the expression profile of a protein across different plant tissues is fundamental to understanding its physiological function. The spatial and temporal expression patterns of a protein can provide critical insights into its role in development, metabolism, and response to environmental stimuli. This technical guide outlines the standard experimental protocols for quantifying protein expression in various plant tissues and presents a framework for data visualization and interpretation.

Data Presentation: Protein Expression Profile

A clear and structured presentation of quantitative data is essential for comparative analysis. The following table provides a template for summarizing the expression levels of a target protein in different plant tissues. The data presented here is hypothetical and serves as an illustration.

Table 1: Hypothetical Quantitative Expression Profile of a Target Protein in Arabidopsis thaliana

| Plant Tissue | Protein Abundance (μg/g of total protein) ± SD | Relative Expression Level (normalized to root) |

| Root | 15.2 ± 1.8 | 1.00 |

| Stem | 8.5 ± 0.9 | 0.56 |

| Leaf | 25.7 ± 3.1 | 1.69 |

| Flower | 12.1 ± 1.5 | 0.79 |

| Silique (Seed Pod) | 35.4 ± 4.2 | 2.33 |

| Seed | 5.3 ± 0.6 | 0.35 |

SD: Standard Deviation

Experimental Protocols

The quantification of protein expression in plant tissues involves several key steps, from sample preparation to the final detection and measurement. The choice of method depends on the desired sensitivity, specificity, and available resources.

Protein Extraction from Plant Tissues

A critical step for successful protein analysis is the efficient extraction of high-quality protein from plant samples, which can be challenging due to the presence of cell walls and secondary metabolites.[4][5]

Materials:

-

Plant tissues (e.g., root, stem, leaf, flower, seed)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Centrifuge

Protocol:

-

Harvest fresh plant tissues and immediately freeze them in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[4]

-

Transfer the powder to a pre-chilled tube and add ice-cold protein extraction buffer. The buffer composition should be optimized for the target protein and plant species.

-

Vortex the mixture vigorously and incubate on ice for 30-60 minutes.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the total soluble proteins.

-

Determine the total protein concentration of the extract using a standard method such as the Bradford or BCA assay.

Quantitative Protein Analysis Methods

ELISA is a highly sensitive and specific method for quantifying a target protein, provided a specific antibody is available.

Protocol:

-

Coat a 96-well plate with a capture antibody specific to the target protein.

-

Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

-

Add the protein extracts from different plant tissues to the wells in a series of dilutions.

-

Add a detection antibody, also specific to the target protein, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add the enzyme's substrate, which will be converted into a detectable signal (e.g., colorimetric or fluorescent).

-

Measure the signal intensity using a plate reader.

-

Quantify the protein concentration by comparing the signal to a standard curve generated with known amounts of the purified protein.

Western blotting allows for the semi-quantitative or quantitative analysis of a protein's size and abundance.

Protocol:

-

Separate the protein extracts by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

Detect the signal using chemiluminescence or fluorescence imaging.

-

Quantify the band intensity using densitometry software. Normalize the results to a loading control (e.g., a housekeeping protein like actin or tubulin) to compare expression levels across different tissues.

For a more global and highly quantitative approach, mass spectrometry can be used. Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) offer high specificity and sensitivity for targeted protein quantification.

Protocol:

-

Digest the protein extracts with a protease (e.g., trypsin) to generate peptides.

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

For targeted proteomics, specific precursor and fragment ions of peptides unique to the target protein are monitored and their signal intensities are measured.

-

The abundance of the target protein is determined by the signal intensity of its corresponding peptides, often relative to an internal standard.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for analyzing the expression profile of a target protein in different plant tissues.

Caption: Experimental workflow for determining protein expression profiles.

Hypothetical Signaling Pathway

While no specific signaling pathway for a protein named "this compound" was identified, many plant proteins are components of signaling cascades that regulate cellular processes. The diagram below illustrates a generic signaling pathway that could involve a protein of interest. Plant TOR (Target of Rapamycin) signaling is a central pathway that integrates various signals to regulate growth.[6][7][8][9]

Caption: A generic plant signaling pathway.

Conclusion

This technical guide provides a framework for the systematic analysis of protein expression profiles in different plant tissues. By following standardized protocols for protein extraction and quantification, and by presenting the data in a clear and comparative format, researchers can gain valuable insights into the functional roles of their proteins of interest. The provided workflows and diagrams serve as a foundation for designing and reporting such studies, which are crucial for advancing our understanding of plant biology and for applications in biotechnology and drug development.

References

- 1. Studies on the proteins from the seeds of Croton tiglium and of Jatropha curcas. Toxic properties and inhibition of protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols for Preparation of Plant Protein Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]

- 5. Protein Extraction from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 9. TOR signaling in plants: conservation and innovation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Crotin-Induced Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crotin, a toxic protein isolated from the seeds of Croton tiglium, is a potent inhibitor of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory action. This compound primarily targets the elongation phase of translation, exhibiting a mechanism of action with significant parallels to the well-characterized ribosome-inactivating protein (RIP), ricin. The inhibitory process is multifaceted, involving direct interaction with the ribosome and interference with the function of key elongation factors. This guide will detail the enzymatic activities of different this compound isoforms, their impact on ribosomal function, and the downstream consequences for cellular viability. Furthermore, it will outline the key experimental protocols used to elucidate these mechanisms and present available quantitative data for comparative analysis.

Introduction to this compound

This compound is a collective term for a group of toxic proteins found in the seeds of Croton tiglium. At least two distinct forms, this compound I and this compound II, have been identified and characterized. Both are potent inhibitors of protein synthesis, with this compound II demonstrating greater inhibitory activity than this compound I.[1][2] These proteins belong to the broader class of plant toxins that target the translational machinery of eukaryotic cells. Understanding the precise mechanism of action of this compound is crucial for toxicological studies and for exploring its potential applications in fields such as targeted cancer therapy, where ribosome-inactivating proteins are being investigated as payloads for immunotoxins.

Core Mechanism of Protein Synthesis Inhibition

The primary target of this compound is the eukaryotic ribosome, where it disrupts the elongation cycle of protein synthesis. The overall mechanism involves the enzymatic modification of the large ribosomal subunit, which subsequently impairs the interaction of elongation factors with the ribosome, ultimately halting polypeptide chain elongation.

Interaction with the Ribosome and Elongation Factors

This compound's inhibitory action is centered on the elongation phase of protein synthesis. Unlike some inhibitors that target initiation, this compound allows the formation of the ribosome-mRNA complex and the initiation of translation. However, it effectively stalls the process of polypeptide chain elongation.[1][2]

The key steps in this compound-induced inhibition of elongation are:

-

Inhibition of Elongation Factor 2 (EF-2) Binding: this compound strongly inhibits the binding of EF-2 to the ribosome.[1][2] EF-2 is a crucial GTP-dependent translocase that facilitates the movement of the ribosome along the mRNA molecule after the formation of a new peptide bond.

-

Dysregulation of EF-2 Dependent GTP Hydrolysis: this compound stimulates the GTPase activity of EF-2, leading to the formation of an unstable EF-2-GDP-ribosome complex.[1][2] This premature GTP hydrolysis and subsequent instability prevent the productive translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome.

-

Blockade of Translocation: The culmination of inhibited EF-2 binding and dysregulated GTP hydrolysis is a block in the translocation step.[1][2] This results in the accumulation of nascent polypeptide chains stalled on the ribosome, bound to tRNA in the A-site.[1]

-

Unaffected Peptidyltransferase Activity: It is important to note that this compound does not affect the peptidyltransferase activity of the ribosome.[1][2] The formation of the peptide bond itself is not inhibited.

The mechanism of action of crotins is remarkably similar to that of ricin.[1]

Enzymatic Activity of this compound Isoforms

There is evidence suggesting that different this compound isoforms may possess distinct enzymatic activities, which contributes to some ambiguity in the literature.

-

RNA N-glycosidase Activity: "this compound 2" has been reported to exhibit RNA N-glycosidase activity.[3] This is the characteristic enzymatic activity of Type 1 RIPs, such as the A-chain of ricin.[4][5] This activity involves the specific cleavage of the N-glycosidic bond of a single adenine (B156593) residue from the large ribosomal RNA (rRNA), specifically within the highly conserved sarcin-ricin loop (SRL) of the 28S rRNA.[3] Depurination of this critical adenine residue renders the ribosome unable to bind and productively interact with elongation factors, thereby irreversibly inhibiting protein synthesis.[3]

-

RNA Hydrolase Activity: In contrast, "this compound II" has been described as an RNA hydrolase.[4] This enzymatic activity involves the cleavage of a phosphodiester bond within the 28S rRNA, specifically between guanine-4325 and adenine-4326.[4] This mechanism is similar to that of another ribotoxin, α-sarcin.[4] This would classify this compound II differently from typical RIPs that possess N-glycosidase activity.

It is noteworthy that the N-glycosidase activity of this compound I has not been definitively detected.[4] The potential for different enzymatic mechanisms between this compound isoforms warrants further investigation to fully elucidate their structure-function relationships.

The following diagram illustrates the proposed N-glycosidase activity of this compound on the 28S rRNA.

Caption: Proposed N-glycosidase activity of this compound on the 28S rRNA within the large ribosomal subunit.

Downstream Cellular Consequences

While direct studies on this compound-induced signaling pathways are limited, the well-established consequences of ribosome inactivation by similar toxins like ricin provide a strong basis for inferring the downstream cellular effects.

Ribotoxic Stress Response and Apoptosis

The specific damage to the 28S rRNA by ribosome-inactivating proteins is known to trigger a signaling cascade termed the "ribotoxic stress response." This response is initiated by the damaged ribosome and leads to the activation of stress-activated protein kinases (SAPKs), including p38 MAP kinase and JNK. The activation of these pathways can, in turn, lead to the induction of apoptosis (programmed cell death) and the release of pro-inflammatory cytokines.[6] It is highly probable that this compound, by a similar mechanism of ribosome inactivation, also initiates a ribotoxic stress response, ultimately leading to cell death.

The following diagram illustrates the logical flow from ribosome inactivation to the induction of apoptosis.

Caption: Inferred signaling cascade from this compound-mediated ribosome inactivation to apoptosis.

Quantitative Data

| Toxin | Relative Inhibitory Potency | Target System | Reference |

| This compound II | More Potent | In vitro protein synthesis | [1],[2] |

| This compound I | Less Potent | In vitro protein synthesis | [1],[2] |

For context, the IC50 values for other well-known protein synthesis inhibitors in HepG2 cells are provided in the table below. It is important to note that these values are not directly comparable to this compound without further experimentation but offer a general reference for the potency of such inhibitors.

| Inhibitor | IC50 in HepG2 cells (nmol/L) | Reference |

| Actinomycin D | 39 ± 7.4 | [7] |

| Cycloheximide | 6600 ± 2500 | [7] |

| Emetine | 2200 ± 1400 | [7] |

| Puromycin | 1600 ± 1200 | [7] |

Key Experimental Protocols

The elucidation of the mechanism of action of this compound and other ribosome-inactivating proteins relies on a set of specialized biochemical assays.

In Vitro Protein Synthesis Assay

This assay directly measures the inhibitory effect of a substance on protein synthesis in a cell-free system.

-

Objective: To quantify the inhibition of protein synthesis by this compound.

-

Methodology:

-

A cell-free translation system, typically rabbit reticulocyte lysate or wheat germ extract, is prepared.[8]

-

The lysate is incubated with a template mRNA (e.g., luciferase mRNA) and a mixture of amino acids, including one or more radiolabeled amino acids (e.g., [35S]-methionine).

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reactions are incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

The newly synthesized, radiolabeled proteins are precipitated using trichloroacetic acid (TCA).[8]

-

The amount of incorporated radioactivity is quantified by scintillation counting.

-

The percentage of inhibition is calculated relative to a control reaction without this compound, and IC50 values can be determined.

-

The workflow for this assay is depicted below.

Caption: A simplified workflow for the in vitro protein synthesis inhibition assay.

Ribosome Inactivation Assay

This assay assesses the direct and irreversible damage to ribosomes by the toxin.

-

Objective: To determine if this compound permanently inactivates ribosomes.

-

Methodology:

-

Purified ribosomes (e.g., from rat liver) are pre-incubated with this compound for a specific duration.[1]

-

The ribosomes are then re-isolated and washed, often by centrifugation through a sucrose (B13894) gradient, to remove any unbound this compound.[1]

-

The activity of these pre-treated and washed ribosomes is then assessed in an in vitro protein synthesis assay as described above.

-

A lack of protein synthesis by the this compound-treated ribosomes indicates irreversible inactivation.

-

Aniline (B41778) Cleavage Assay for rRNA Depurination

This assay is used to detect the specific N-glycosidase activity of RIPs on rRNA.

-

Objective: To detect the site-specific depurination of 28S rRNA by this compound.

-

Methodology:

-

Ribosomes are incubated with this compound.

-

Total RNA is extracted from the treated ribosomes.[9]

-

The extracted RNA is treated with aniline at an acidic pH (e.g., pH 4.5).[9][10] Aniline catalyzes the cleavage of the phosphodiester backbone of the rRNA at the apurinic site.

-

The RNA fragments are then separated by size using polyacrylamide gel electrophoresis.[10]

-

The appearance of a specific, smaller RNA fragment (the "α-fragment") is indicative of depurination at the sarcin-ricin loop.[10]

-

The logic of the aniline cleavage assay is illustrated below.

Caption: The logical steps involved in the aniline cleavage assay to detect rRNA depurination.

Conclusion

This compound is a potent inhibitor of eukaryotic protein synthesis that acts by targeting the elongation phase of translation. Its mechanism, which is very similar to that of ricin, involves the inactivation of the large ribosomal subunit, leading to the inhibition of elongation factor 2 binding and function. While there is strong evidence for the general mechanism, the precise enzymatic activity of the different this compound isoforms (N-glycosidase versus hydrolase) requires further clarification. The downstream consequence of this compound's action is likely the induction of the ribotoxic stress response, culminating in apoptotic cell death. The experimental protocols outlined in this guide provide a robust framework for the further investigation of this compound and other ribosome-inactivating proteins. The development of a more detailed understanding of this compound's mechanism of action will be invaluable for both toxicological assessment and the potential harnessing of its potent cytotoxic activity for therapeutic purposes.

References

- 1. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of protein synthesis in vitro by crotins and ricin. Effect on the steps of peptide chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RRNA N-glycosylase - Wikipedia [en.wikipedia.org]

- 6. Cross-talk between the pathways leading to the induction of apoptosis and the secretion of tumor necrosis factor-alpha in ricin-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparative Induction of 28S Ribosomal RNA Cleavage by Ricin and the Trichothecenes Deoxynivalenol and T-2 Toxin in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Trajectory of Crotin: A Technical Guide to its Relationship with Other Plant Toxins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotin, a toxic protein isolated from the seeds of Croton tiglium, belongs to the large and functionally diverse family of ribosome-inactivating proteins (RIPs). These proteins are widespread in the plant kingdom and serve as a crucial component of the plant's defense arsenal (B13267) against various pathogens and herbivores. Understanding the evolutionary relationships of this compound to other plant toxins provides valuable insights into the diversification of plant defense mechanisms, the molecular evolution of toxicity, and potential avenues for the development of novel therapeutics and biotechnological tools. This technical guide delves into the evolutionary placement of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Classification and Evolutionary Context of this compound

This compound is classified as a Type 1 ribosome-inactivating protein . RIPs are broadly categorized into two main types based on their subunit structure:

-

Type 1 RIPs: Consist of a single polypeptide chain that possesses N-glycosidase activity. This enzymatic activity is responsible for the depurination of a specific adenine (B156593) residue from the large ribosomal RNA, leading to the inhibition of protein synthesis and subsequent cell death. This compound falls into this category.

-

Type 2 RIPs: Composed of two distinct polypeptide chains linked by a disulfide bond. The A-chain is homologous to Type 1 RIPs and contains the catalytic domain. The B-chain is a lectin that binds to carbohydrates on the cell surface, facilitating the entry of the toxic A-chain into the cell. Ricin, from Ricinus communis, is a well-known example of a Type 2 RIP.

The prevailing hypothesis on the evolution of RIPs suggests that Type 1 RIPs may have evolved from Type 2 RIPs through the loss of the B-chain encoding sequence. This evolutionary event would have resulted in a shift from a targeted toxin (requiring the B-chain for cell entry) to a toxin that relies on other mechanisms for cellular uptake or acts on extracellular ribosomes.

Quantitative Analysis of Evolutionary Relationships

| Toxin (Source Plant) | Protein Type | Sequence Identity to Ricin A-Chain (%) |

| Ricin A-Chain (Ricinus communis) | Type 2 (Catalytic Subunit) | 100% |

| Saporin (Saponaria officinalis) | Type 1 | 38% |

| Trichosanthin (Trichosanthes kirilowii) | Type 1 | 35% |

| Momordin I (Momordica charantia) | Type 1 | 42% |

| Gelonin (Gelonium multiflorum) | Type 1 | 30% |

Note: The sequence identity values are approximate and can vary slightly depending on the alignment algorithm used. Data for this compound is not included due to the unavailability of its primary sequence in public repositories.

Phylogenetic Analysis

Phylogenetic trees are graphical representations of the evolutionary relationships between different species or molecules. A phylogenetic analysis of various plant RIPs, even without the inclusion of this compound, reveals the clustering of Type 1 and Type 2 RIPs, supporting the hypothesis of a common ancestor and subsequent divergence. The A-chains of Type 2 RIPs typically cluster closely with Type 1 RIPs, reinforcing the idea of a shared catalytic domain.

Experimental Protocols

Ribosome-Inactivating Protein (RIP) Activity Assay

This protocol is used to determine the enzymatic activity of RIPs by measuring their ability to depurinate ribosomal RNA.

Materials:

-

Rabbit reticulocyte lysate

-

Purified RIP (e.g., this compound)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Sodium acetate

-

Aniline/acetate buffer (pH 4.5)

-

Urea

-

Acrylamide/bis-acrylamide solution

-

Ammonium persulfate (APS)

-

TEMED

-

TBE buffer

-

RNA loading dye

-

Ethidium (B1194527) bromide or other RNA stain

Procedure:

-

Ribosome Inactivation: Incubate rabbit reticulocyte lysate with the purified RIP at a specific concentration and for a defined time at 37°C. A control reaction without the RIP should be run in parallel.

-

RNA Extraction: Stop the reaction by adding SDS and Proteinase K to digest proteins. Extract total RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Aniline Treatment: Resuspend the RNA pellet in aniline/acetate buffer and incubate to induce cleavage of the phosphodiester bond at the depurinated site.

-

Gel Electrophoresis: Analyze the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE) containing urea.

-

Visualization: Stain the gel with ethidium bromide and visualize the RNA bands under UV light. The presence of a specific cleavage product indicates RIP activity.

Phylogenetic Tree Construction

This protocol outlines the general steps for constructing a phylogenetic tree based on protein sequences.

Methodology:

-

Sequence Retrieval: Obtain amino acid sequences of the toxins of interest from protein databases such as NCBI GenBank or UniProt.

-

Multiple Sequence Alignment (MSA): Align the sequences using a multiple sequence alignment tool like ClustalW, MAFFT, or MUSCLE. This step is crucial for identifying homologous regions.

-

Phylogenetic Model Selection: Determine the best-fit model of protein evolution for the dataset using software like ModelTest or ProtTest.

-

Tree Building: Construct the phylogenetic tree using one of the following methods:

-

Maximum Likelihood (ML): Infers the tree that has the highest probability of producing the observed alignment given a specific model of evolution. Software: RAxML, PhyML.

-

Bayesian Inference (BI): Uses a Bayesian framework to estimate the posterior probability of a tree. Software: MrBayes, BEAST.

-

Neighbor-Joining (NJ): A distance-based method that is computationally fast but may be less accurate than character-based methods. Software: MEGA, PHYLIP.

-

-

Tree Evaluation: Assess the statistical support for the branches of the tree using methods like bootstrapping (for ML and NJ) or posterior probabilities (for BI).

-

Tree Visualization: Visualize and annotate the phylogenetic tree using software such as FigTree or iTOL.

Interaction with Plant Defense Signaling Pathways

Plant toxins like this compound are integral components of the plant's defense response, which is orchestrated by a complex network of signaling pathways. The two major defense-related phytohormone signaling pathways are the salicylic (B10762653) acid (SA) pathway and the jasmonic acid (JA) pathway .

-

Salicylic Acid (SA) Pathway: Generally associated with defense against biotrophic pathogens (which feed on living tissue).

-

Jasmonic Acid (JA) Pathway: Typically involved in defense against necrotrophic pathogens (which kill host tissue and feed on the remains) and herbivorous insects.

These two pathways are known to exhibit complex crosstalk, often acting antagonistically. Some phytotoxins have been shown to manipulate these pathways to the pathogen's advantage. For instance, the bacterial phytotoxin coronatine, which mimics a JA precursor, can suppress the SA-mediated defense response, making the plant more susceptible to certain pathogens.

While the specific interaction of this compound with these pathways is not well-documented, it is plausible that as a defense-related protein, its expression is regulated by one or both of these pathways. Furthermore, the cellular damage caused by this compound's ribosome-inactivating activity could potentially trigger a downstream defense response, possibly involving the JA pathway, which is often associated with wound and damage signaling.

Conclusion

This compound, as a Type 1 ribosome-inactivating protein, represents a fascinating example of the molecular evolution of plant defense mechanisms. Its evolutionary relationship with other plant toxins, particularly the more complex Type 2 RIPs, highlights the dynamic nature of toxin evolution, likely driven by the continuous arms race between plants and their aggressors. While a definitive phylogenetic placement of this compound awaits the availability of its primary sequence, the comparative analysis of related toxins, coupled with established experimental methodologies, provides a robust framework for understanding its evolutionary origins and functional significance. Further research into the specific interactions of this compound with plant signaling pathways will undoubtedly uncover more intricate details of its role in plant defense and may reveal novel targets for agricultural and pharmaceutical applications.

Phytochemical Deep Dive: A Technical Guide to Bioactive Compounds from Croton Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Croton, a diverse group within the Euphorbiaceae family, comprises approximately 1300 species of trees, shrubs, and herbs distributed throughout the tropical and subtropical regions of the world.[1][2] Many of these species have a long history of use in traditional medicine across Africa, Asia, and South America for treating a wide array of ailments, including cancer, inflammation, digestive issues, and infectious diseases.[1][3] This rich ethnopharmacological history has spurred significant scientific interest, leading to the isolation and characterization of a vast number of bioactive compounds. This technical guide provides an in-depth overview of the phytochemical analysis of bioactive compounds in Croton species, focusing on experimental protocols, quantitative data, and the underlying signaling pathways of their therapeutic effects.

The primary classes of bioactive compounds found in Croton species include diterpenoids, alkaloids, and flavonoids.[1][4] Diterpenoids are particularly characteristic of this genus, with various types such as clerodane, tigliane, kaurane, labdane, cembrane, and pimarane (B1242903) being identified.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antifungal, and antimicrobial effects.[1][2][4] Alkaloids, such as taspine, and various flavonoids also contribute significantly to the medicinal properties of Croton extracts.[3]

This guide is designed to serve as a comprehensive resource for researchers and professionals in the field of natural product drug discovery, offering detailed methodologies and a consolidated view of the current state of knowledge on the phytochemistry of Croton.

Data Presentation: Quantitative Analysis of Bioactive Compounds

The following tables summarize the quantitative data on the yield and biological activity of selected bioactive compounds and extracts from various Croton species.

Table 1: Yield of Selected Bioactive Compounds from Croton Species

| Croton Species | Plant Part | Compound Class | Compound Name | Yield | Reference |

| Croton tiglium | Seeds | Diterpenoid (Phorbol Ester) | 12-O-Tiglylphorbol-13-acetate | - | [5] |

| Croton tiglium | Seeds | Diterpenoid (Phorbol Ester) | 12-O-(2-methyl)-butyrylphorbol-13-aetate | - | [5] |

| Croton tiglium | Seeds | Diterpenoid (Phorbol Ester) | 12-O-tiglylphorbol-13-isobutyrate | - | [5] |

| Croton crassifolius | - | Diterpenoid (Clerodane) | Multiple | - | [6][7] |

| Croton guatemalensis | Bark | Flavonoid | Rutin | - | [8][9][10] |

| Croton guatemalensis | Bark | Flavonoid | Epicatechin | - | [8][9][10] |

| Croton guatemalensis | Bark | Flavonoid | Quercetin | - | [8][9][10] |

| Croton kilwae | Leaves | Diterpenoid (Crotofolane) | Crotokilwaepoxide A | 8 mg from 130 g of extract | [11] |

| Croton bonplandianum | Seeds | Triterpenoid | Squalene | - | [12] |

| Croton bonplandianum | Seeds | Fatty Acid | (9Z, 12Z)-octadeca-9, 12-dienoic acid | - | [12] |

| Croton bonplandianum | Seeds | Fatty Acid Ester | methyl 12-oxo-octadec-9-enoate | - | [12] |

| Croton bonplandianum | Seeds | Diterpene Alcohol | Phytol | - | [12] |

Table 2: Cytotoxic Activity of Phorbol (B1677699) Esters from Croton tiglium Seeds

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 12-O-Tiglylphorbol-13-acetate | HL-60 | ≤ 0.02 | [5] |

| A549 | ≤ 0.1 | [5] | |

| 12-O-(2-methyl)-butyrylphorbol-13-aetate | HL-60 | ≤ 0.02 | [5] |

| A549 | ≤ 0.1 | [5] | |

| 12-O-tiglylphorbol-13-isobutyrate | HL-60 | ≤ 0.02 | [5] |

| A549 | ≤ 0.1 | [5] | |

| Phorbol Ester (unspecified) | HL-60 | 0.02 | [5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of major classes of bioactive compounds from Croton species.

Protocol 1: Extraction and Isolation of Alkaloids

This protocol is a general procedure for the solvent extraction of alkaloids from Croton plant material.[13][14]

1. Sample Preparation:

-

Air-dry the plant material (leaves, stems, or roots) at room temperature in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in methanol (B129727) at room temperature for 24 hours. Repeat the extraction three times to ensure exhaustive extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

For the isolation of specific alkaloids, the crude extract can be subjected to acid-base partitioning. Dissolve the crude extract in 10% sulfuric acid and then partition with ethyl acetate (B1210297) to remove neutral and acidic compounds.

-

Basify the aqueous layer with ammonium (B1175870) hydroxide (B78521) and extract with ethyl acetate to obtain the crude alkaloid fraction.

3. Purification:

-

Subject the crude alkaloid fraction to column chromatography on neutral aluminum oxide.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol mixtures).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualize the spots using Dragendorff's reagent.

-

Combine fractions containing the same compound and further purify by recrystallization or preparative HPLC to obtain pure alkaloids.

4. Characterization:

-

Elucidate the structures of the isolated alkaloids using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy.[14]

Protocol 2: Extraction and Purification of Flavonoids

This protocol outlines a general procedure for the extraction and purification of flavonoids from Croton species.[15][16]

1. Sample Preparation:

-

Prepare the dried and powdered plant material as described in Protocol 1.

2. Extraction:

-

Perform Ultrasound-Assisted Extraction (UAE) for efficient extraction.

-

Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.

-

Add 100 mL of 80% ethanol.

-

Place the beaker in an ultrasonic bath set at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.

-

After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge to separate the extract from the solid residue.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

3. Purification:

-

Perform column chromatography on the crude extract using silica (B1680970) gel.

-

Pack the column with silica gel in n-hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with a gradient of n-hexane, ethyl acetate, and methanol.

-

Monitor the collected fractions by TLC, visualizing with UV light.

-

Combine fractions containing the target flavonoids and further purify using preparative HPLC.

Protocol 3: Quantitative Analysis of Diterpenoids by UHPLC-MS

This protocol describes a rapid and sensitive method for the quantification of clerodane diterpenoids in Croton crassifolius.[6][7]

1. Sample Preparation and Extraction:

-

Utilize a homogenate extraction (HGE) method for rapid sample preparation.

-

Homogenize the plant material in an appropriate solvent for 5 minutes.

2. UHPLC-MS Analysis:

-

Perform chromatographic separation on a C18 column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

The total analysis time is approximately 12 minutes.

-

Detect and quantify the diterpenoids using a mass spectrometer in multiple reaction monitoring (MRM) mode.

3. Validation:

-

Validate the method for linearity, precision, accuracy, and stability according to standard guidelines. Calibration curves should show good linearity (r > 0.99).[6]

Protocol 4: GC-MS Profiling of Essential Oils

This protocol is for the analysis of the chemical composition of essential oils from Croton species.[17][18]

1. Extraction:

-

Extract the essential oil from fresh or dried plant material by hydrodistillation using a Clevenger-type apparatus for 3-4 hours.[18]

2. GC-MS Analysis:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, then ramp to 240°C at a rate of 3°C/min.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-500 m/z.

3. Component Identification:

-

Identify the constituents by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature data.

Signaling Pathways and Experimental Workflows

The bioactive compounds from Croton species exert their therapeutic effects by modulating various cellular signaling pathways. This section provides diagrams of key pathways and experimental workflows.

Anti-inflammatory Signaling Pathway

Extracts from Croton species have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][19]

Caption: Anti-inflammatory mechanism of Croton compounds via inhibition of NF-κB and MAPK pathways.

Cytotoxic Signaling Pathway of Phorbol Esters

Phorbol esters from Croton tiglium are potent tumor promoters but also exhibit cytotoxic effects at higher concentrations, often involving the protein kinase C (PKC) signaling pathway.

Caption: Simplified signaling pathway of phorbol ester-induced cytotoxicity.

General Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the phytochemical analysis of Croton species.

Caption: General experimental workflow for phytochemical analysis of Croton species.

Conclusion

The genus Croton represents a rich and diverse source of bioactive compounds with significant therapeutic potential. The diterpenoids, alkaloids, and flavonoids isolated from these plants have demonstrated a wide range of pharmacological activities, validating their traditional medicinal uses. This technical guide provides a foundational framework for researchers and drug development professionals engaged in the phytochemical analysis of Croton species. The detailed experimental protocols, consolidated quantitative data, and visualization of key signaling pathways offer a practical resource to facilitate further research and development in this promising area of natural product science. Future investigations should continue to explore the vast chemical diversity within the Croton genus, elucidate the mechanisms of action of novel compounds, and conduct preclinical and clinical studies to translate these findings into new therapeutic agents.

References

- 1. Croton hirtus L'Hér Extract Prevents Inflammation in RAW264.7 Macrophages Via Inhibition of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites from Croton Species and Their Biological Activity on Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastroprotective effect and mechanism of action of Croton rhamnifolioides essential oil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and Structure Characterization of Cytotoxic Phorbol Esters from the Seeds of Croton tiglium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A "Green" Homogenate Extraction Coupled with UHPLC-MS for the Rapid Determination of Diterpenoids in Croton Crassifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phytojournal.com [phytojournal.com]

- 18. benchchem.com [benchchem.com]

- 19. Neuroprotective and Anti—Neuroinflammatory Effects of a Poisonous Plant Croton tiglium Linn. Extract - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse World of Diterpenoids in the Croton Genus: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 15, 2025 – The Croton genus, a vast and diverse group within the Euphorbiaceae family, stands as a significant reservoir of structurally unique and biologically active diterpenoids.[1][2][3][4][5] With approximately 1300 species distributed across tropical and subtropical regions, Croton has a long history in traditional medicine for treating a wide array of ailments, including cancer, inflammation, and infections.[3][6] This technical guide provides an in-depth exploration of the chemical diversity of diterpenoids found within this genus, their associated biological activities, and the experimental methodologies employed for their isolation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

A Rich Diversity of Diterpenoid Skeletons

The chemical landscape of the Croton genus is dominated by a remarkable variety of diterpenoids. These C20 terpenoids are classified based on their carbocyclic skeletons, with numerous distinct types having been identified from various Croton species. The most predominantly reported skeletons include clerodane, tigliane (B1223011), labdane, and crotofolane.[1][2][5] Other significant skeletal types that have been isolated and characterized include kaurane, cembrane, abietane, casbane, and halimane.[3][7][8]

From 2013 to 2025 alone, a remarkable 545 new diterpenoids with 34 different skeletal types were identified from 45 Croton species, highlighting the ongoing potential for discovering novel chemical entities within this genus.[1][2][5]

Biological Activities and Therapeutic Potential

The structural diversity of Croton diterpenoids is mirrored by their wide range of biological activities, making them promising candidates for drug discovery. Extensive research has demonstrated their potential in various therapeutic areas.

Anti-inflammatory and Anti-tumor Properties

Numerous studies have highlighted the potent anti-inflammatory and anti-tumor activities of Croton diterpenoids.[1][2][5] Clerodane and tigliane derivatives, in particular, have shown significant promise in these areas.[1][2] For instance, certain ent-kaurane diterpenoids from Croton tonkinensis have been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[9][10] Additionally, diterpenoids from various Croton species have demonstrated cytotoxic effects against a range of cancer cell lines.[3][6][11][12]

Antimicrobial and Other Bioactivities

Beyond their anti-inflammatory and anti-cancer potential, Croton diterpenoids have exhibited a spectrum of other valuable biological properties. These include antimicrobial, anti-proliferative, anti-angiogenic, neuroprotective, and insecticidal activities.[1][2][5] For example, casbane diterpenes from Croton nepetaefolius have shown antimicrobial activity against biofilm-associated infections.[13] Furthermore, some diterpenoids have demonstrated acetylcholinesterase inhibitory effects, suggesting potential applications in the management of neurodegenerative diseases.[3][14]

Data Presentation: Diterpenoid Diversity and Biological Activities

The following tables summarize the diversity of diterpenoid skeletons found in the Croton genus and their reported biological activities.

| Diterpenoid Skeleton | Representative Croton Species | Reported Biological Activities | References |

| Clerodane | C. crassifolius, C. guatemalensis, C. stellatopilosus | Anti-inflammatory, Cytotoxic, Antiviral, Antifungal | [7][15][16] |

| Tigliane | C. tiglium | Pro-inflammatory, Anti-HIV, PKC activation, Anti-tumor | [17][18][19] |

| Labdane | C. zambesicus | Cytotoxic | [14] |

| Crotofolane | C. kilwae | Antiviral, Antibacterial, Antiplasmodial | [20][21][22] |

| Kaurane | C. tonkinensis, C. yanhuii | Apoptosis induction, Anti-inflammatory, Cytotoxic | [1][2][9][10][11][12] |

| Cembrane | C. yanhuii | Anti-inflammatory | [23] |

| Abietane | Croton species | Cytotoxic | [3] |

| Casbane | C. nepetaefolius, C. argyrophyllus | Antimicrobial | [13][24] |

| Halimane | Croton species | Cytotoxic | [3] |

| Biological Activity | Diterpenoid Skeleton(s) | Mechanism of Action (where known) | References |

| Anti-inflammatory | Clerodane, Kaurane, Cembrane | Inhibition of NF-κB activation, Inhibition of NO production, Modulation of COX and iNOS expression | [7][9][10][16][23][24] |

| Anti-tumor/Cytotoxic | Tigliane, Kaurane, Clerodane, Labdane, Halimane, Abietane | Induction of apoptosis (caspase-dependent, JNK-mediated, AMPK-mediated), Cell cycle arrest, Inhibition of tumor proliferation and migration | [1][2][3][6][11][12][17][25] |

| Antimicrobial | Casbane, Clerodane | Inhibition of microbial growth and biofilm formation | [13] |

| Anti-HIV | Tigliane | Activation of latent HIV-1 in CD4+ T cells (PKC activation) | [17] |

| Acetylcholinesterase Inhibition | Not specified | Enzyme inhibition | [3][14] |

| Neuroprotective | General | Not specified | [1][2][5] |

Experimental Protocols: A Guide to Isolation and Characterization

The isolation and structural elucidation of diterpenoids from Croton species involve a series of systematic experimental procedures.

General Extraction and Isolation Workflow

A generalized workflow for the extraction and isolation of diterpenoids from plant material is presented below.

1. Plant Material Preparation: The plant material (e.g., leaves, stems, roots) is air-dried, powdered, and stored in a cool, dry place until extraction.

2. Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature for several days or using a Soxhlet apparatus.[21][26][27] The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[21][26] This step separates compounds based on their polarity, enriching certain fractions with diterpenoids.

4. Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques for further separation.

- Vacuum Liquid Chromatography (VLC) and Column Chromatography: Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., n-hexane-ethyl acetate) to elute fractions of decreasing polarity.[26]

- Sephadex LH-20 Column Chromatography: This is often used for further purification of fractions, particularly for removing pigments and other impurities.[20][22]

5. High-Performance Liquid Chromatography (HPLC): Final purification of individual diterpenoids is typically achieved using preparative or semi-preparative HPLC, with either normal-phase or reverse-phase columns.[15][21][28]

Structure Elucidation Techniques

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.[20][29][30][31]

2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS or HR-ESI-MS) is used to determine the molecular formula of the compound.[15][20]

3. Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry of the molecule.[8][20][32]

4. Other Spectroscopic Techniques: Infrared (IR) spectroscopy is used to identify functional groups, and electronic circular dichroism (ECD) can be used to help determine the absolute configuration.[15][29]

Signaling Pathways Modulated by Croton Diterpenoids

Several studies have begun to unravel the molecular mechanisms underlying the biological activities of Croton diterpenoids. These compounds have been shown to modulate key signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Certain ent-kaurane diterpenoids from Croton tonkinensis and extracts from Croton hirtus have been shown to inhibit the activation of NF-κB induced by lipopolysaccharide (LPS).[9][10][23][24][33] This inhibition is thought to occur through the suppression of IκB kinase (IKK) and subsequent prevention of IκBα phosphorylation and degradation, which ultimately blocks the translocation of the p65 subunit of NF-κB to the nucleus.[24]

Induction of Apoptosis

Several diterpenoids from Croton species have been shown to induce apoptosis, or programmed cell death, in cancer cells.

-

ent-Kaurane Diterpenoids: These compounds can induce apoptosis in colorectal and hepatocellular carcinoma cells through various mechanisms. One pathway involves the generation of reactive oxygen species (ROS), which leads to the phosphorylation of JNK mediated by MKK4.[1] Another mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn modulates the mTOR/p70S6K pathway and leads to caspase-dependent apoptosis.[2]

-

Tigliane Diterpenoids: Extracts from Croton tiglium have been shown to induce apoptosis in human lung cancer cells via the Bax/Bcl-2 pathway, leading to an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein.[6]

Activation of Protein Kinase C (PKC)

Tigliane diterpenoids, such as phorbol (B1677699) esters from Croton tiglium, are well-known activators of protein kinase C (PKC).[17][18][19] They mimic the action of diacylglycerol (DAG), a natural second messenger, leading to the activation of PKC isoforms. This activation can trigger a cascade of downstream signaling events, including the RAF/MEK/ERK pathway, which can influence cell proliferation, differentiation, and apoptosis.[25]

Conclusion and Future Directions

The Croton genus represents a treasure trove of diterpenoids with remarkable structural diversity and a wide array of promising biological activities. The anti-inflammatory, anti-tumor, and antimicrobial properties of these compounds underscore their potential as lead molecules for the development of new therapeutic agents.

While significant progress has been made in isolating and characterizing these diterpenoids, further research is warranted. A deeper understanding of their mechanisms of action at the molecular level is crucial for optimizing their therapeutic potential. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features responsible for their biological effects, paving the way for the design and synthesis of more potent and selective analogs. Furthermore, preclinical and clinical studies are necessary to evaluate the safety and efficacy of these promising natural products in human diseases. The continued exploration of the rich chemical diversity of the Croton genus holds great promise for the future of drug discovery.

References

- 1. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An ent-kaurane diterpenoid from Croton tonkinensis induces apoptosis by regulating AMP-activated protein kinase in SK-HEP1 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Constituents from Croton Species and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpenoids from the genus Croton and their biological activities | Semantic Scholar [semanticscholar.org]

- 5. Diterpenoids from the genus Croton and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Croton Tiglium Extract Induces Apoptosis via Bax/Bcl-2 Pathways in Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Diterpenoids and C13 Nor-Isoprenoid Identified From the Leaves and Twigs of Croton yanhuii Activating Apoptosis and Pyroptosis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. mdpi.com [mdpi.com]

- 15. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of diterpenes from Croton stellatopilosus on LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure/activity relationships of polyfunctional diterpenes of the tigliane type. A pharmacophore model for protein-kinase-C activators based on structure/activity studies and molecular modeling of the tumor promoters 12-O-tetradecanoylphorbol 13-acetate and 3-O-tetradecanoylingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Crotofolane Diterpenoids and Other Constituents Isolated from Croton kilwae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tropicalstudies.org [tropicalstudies.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Croton hirtus L'Hér Extract Prevents Inflammation in RAW264.7 Macrophages Via Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of a novel protein kinase C activator from Croton tiglium for inhibition of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ukm.my [ukm.my]

- 27. phcogres.com [phcogres.com]

- 28. Diterpenes and other constituents from Croton draco (Euphorbiaceae) [scielo.sa.cr]

- 29. jchps.com [jchps.com]

- 30. Triterpenoids from Eugenia grandis: structure elucidation by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Structures of croverin (X-ray analysis) and dihydrocroverin, two new diterpene lactones from Croton verreauxii Baill. - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Identifying Novel Alkaloids from Croton Plant Extracts

The genus Croton, belonging to the Euphorphorbiaceae family, encompasses approximately 1300 species of trees, shrubs, and herbs.[1] These plants are widely distributed in tropical and subtropical regions and have a long history in traditional medicine for treating a variety of ailments, including cancer, inflammation, malaria, and gastrointestinal disorders.[1][2][3] The therapeutic potential of Croton species is largely attributed to their rich diversity of secondary metabolites, particularly diterpenoids and alkaloids.[1][4][5]

Alkaloids from Croton are structurally diverse, including benzylisoquinoline-related compounds like morphinandienones and proaporphines, as well as indole (B1671886) and glutarimide (B196013) types.[2][6] These compounds have demonstrated a wide array of pharmacological activities, such as cytotoxic, anti-inflammatory, antioxidant, antimicrobial, and acetylcholinesterase inhibitory effects, making them promising candidates for drug discovery and development.[6][7][8]

This technical guide provides a comprehensive overview of the methodologies required to identify novel alkaloids from Croton plant extracts, from initial extraction to final structure elucidation and bioactivity assessment.

Core Workflow for Alkaloid Discovery

The process of discovering novel alkaloids from plant sources is a systematic, multi-stage endeavor. It begins with the collection and preparation of plant material and progresses through extraction, isolation, purification, and detailed chemical characterization, often guided by bioassays to identify active compounds.

Experimental Protocols

Detailed and reproducible protocols are critical for the successful isolation and identification of novel compounds. The following sections outline standard methodologies adapted from studies on Croton species.

Plant Material Preparation and Extraction